Increased Lipophilicity (XLogP3) Compared to Non-Methylated Analog
The 2,6-dimethyl substitution on 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine significantly increases its computed lipophilicity compared to the non-methylated analog 1-(2-ethoxyethyl)piperazine. This difference, quantified by XLogP3, is critical for predicting membrane permeability and blood-brain barrier penetration. The target compound exhibits an XLogP3 of 0.7 [1], whereas the comparator 1-(2-ethoxyethyl)piperazine has an XLogP3 of -0.2 [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-(2-ethoxyethyl)piperazine: -0.2 |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) and XLogP3 3.0 (PubChem release 2025.04.14) respectively. |
Why This Matters
A positive XLogP3 shift of 0.9 indicates substantially higher lipophilicity, which can directly influence the compound's ability to cross biological membranes and engage intracellular or CNS targets.
- [1] PubChem. (2026). 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine. National Center for Biotechnology Information. CID 63911020. View Source
- [2] PubChem. (2026). 1-(2-Ethoxyethyl)piperazine. National Center for Biotechnology Information. CID 2734643. View Source
